2-Fluoro-6-(trichlorométhyl)pyridine

Vue d'ensemble

Description

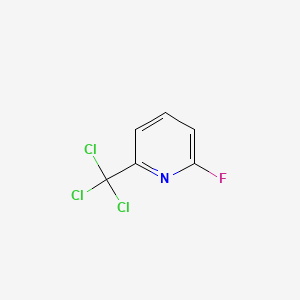

2-Fluoro-6-(trichloromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a fluorine atom at the 2-position and a trichloromethyl group at the 6-position of the pyridine ring

Applications De Recherche Scientifique

2-Fluoro-6-(trichloromethyl)pyridine has several scientific research applications:

Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides.

Pharmaceuticals: The compound is used in the development of drugs due to its ability to interact with biological targets.

Material Science: It is used in the synthesis of functional materials with unique properties, such as fluorinated polymers and coatings.

Mécanisme D'action

Target of Action

2-Fluoro-6-(trichloromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .

Mode of Action

It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may interfere with biochemical pathways essential for pest survival.

Pharmacokinetics

The presence of fluorine and pyridine structure in tfmp derivatives is known to result in superior pest control properties when compared to traditional phenyl-containing insecticides , which may suggest favorable bioavailability and distribution characteristics.

Result of Action

The major use of tfmp derivatives, including 2-fluoro-6-(trichloromethyl)pyridine, is in the protection of crops from pests . This suggests that the compound’s action results in the effective control of pest populations.

Action Environment

The wide use of tfmp derivatives in the agrochemical industry suggests that they are likely designed to be stable and effective under a variety of environmental conditions typical of agricultural settings.

Analyse Biochimique

Biochemical Properties

It is known that the biological activity of pyridine heterocyclic compounds increases several times after adding the fluoro . The presence of a fluorine atom and a pyridine structure in 2-Fluoro-6-(trichloromethyl)pyridine may result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Cellular Effects

It is known that pyridine derivatives can have significant effects on various types of cells and cellular processes

Molecular Mechanism

It is known that the presence of a fluorine atom and a pyridine structure in this compound may contribute to its distinctive physical-chemical properties

Temporal Effects in Laboratory Settings

It is known that the demand for trifluoromethylpyridine (TFMP) derivatives, which include 2-Fluoro-6-(trichloromethyl)pyridine, has been increasing steadily in the last 30 years .

Metabolic Pathways

It is known that the presence of a fluorine atom and a pyridine structure in this compound may contribute to its distinctive physical-chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trichloromethyl)pyridine typically involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine. This can be achieved using various fluorinating agents under controlled conditions. One common method involves the use of hydrogen fluoride (HF) as the fluorinating agent. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .

Industrial Production Methods

Industrial production of 2-Fluoro-6-(trichloromethyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation or crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-6-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine or trichloromethyl group is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The pyridine ring can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but with a chlorine atom instead of fluorine.

2-Fluoro-6-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trichloromethyl group.

2,6-Difluoropyridine: Contains two fluorine atoms at the 2- and 6-positions.

Uniqueness

2-Fluoro-6-(trichloromethyl)pyridine is unique due to the combination of the fluorine and trichloromethyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the trichloromethyl group contributes to its biological activity .

Activité Biologique

2-Fluoro-6-(trichloromethyl)pyridine is a halogenated pyridine compound characterized by a fluorine atom at the 2-position and a trichloromethyl group at the 6-position. This unique structure imparts significant biological activity, particularly in agrochemical and pharmaceutical applications. The combination of these halogenated groups enhances its chemical stability and reactivity, making it a valuable compound in various fields.

The biological activity of 2-Fluoro-6-(trichloromethyl)pyridine is primarily attributed to its interaction with biological targets through several mechanisms:

- Target Interaction : The compound acts on specific enzymes and receptors, influencing biochemical pathways crucial for pest control and other biological processes.

- Physicochemical Properties : The presence of fluorine enhances the compound's lipophilicity, allowing better membrane permeability and bioavailability, which is essential for its efficacy as an agrochemical .

- Cellular Effects : Studies indicate that derivatives of trifluoromethylpyridine can significantly affect cellular processes, including apoptosis and cell proliferation .

Agrochemical Applications

2-Fluoro-6-(trichloromethyl)pyridine is primarily used in the agrochemical industry for its insecticidal properties. It serves as an intermediate in the synthesis of various pesticides and herbicides. The compound exhibits high efficacy against a range of pests due to its unique mode of action, which disrupts normal cellular functions in target organisms.

Pharmacological Potential

Research has shown that compounds with similar structures have potential therapeutic applications. For instance, derivatives are being explored for their roles in drug development, particularly in targeting specific diseases through their interaction with biological macromolecules .

Toxicological Profile

The toxicological effects of 2-Fluoro-6-(trichloromethyl)pyridine have been studied extensively. Key findings include:

- Acute Toxicity : In laboratory studies, this compound has shown moderate toxicity levels in various animal models. For example, oral and dermal exposure studies indicated significant weight loss and increased liver weights in certain dosages .

- Chronic Effects : Long-term exposure studies have reported potential carcinogenic effects, particularly in rodent models where increased incidences of liver tumors were observed at high doses .

Case Studies

Several case studies illustrate the biological activity and applications of 2-Fluoro-6-(trichloromethyl)pyridine:

- Pest Control Efficacy : A study demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings compared to traditional insecticides, showcasing its effectiveness as a crop protection agent .

- Pharmacological Research : Another study explored the potential use of this compound in developing new pharmaceuticals targeting specific cancer pathways, highlighting its versatility beyond agricultural applications .

Comparative Analysis

To better understand the unique properties of 2-Fluoro-6-(trichloromethyl)pyridine, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloro-6-(trichloromethyl)pyridine | Chlorine instead of fluorine | Moderate insecticidal activity |

| 2-Fluoro-6-(trifluoromethyl)pyridine | Trifluoromethyl group | Enhanced fungicidal activity |

| 2,6-Difluoropyridine | Two fluorine atoms | Increased stability but less biological activity |

Propriétés

IUPAC Name |

2-fluoro-6-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3FN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQROJMHDPZEHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743328 | |

| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207664-71-8 | |

| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.